molecular formula C9H15NO4 B6222078 ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate CAS No. 2758000-22-3

ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate

Cat. No. B6222078
CAS RN: 2758000-22-3
M. Wt: 201.2
InChI Key:
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Description

Ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate, often referred to as EMPC, is an organic compound with a wide range of uses in the scientific and medical fields. It is a colorless, odorless, and water-soluble compound with a molecular weight of 190.2 g/mol. It is used in the synthesis of various compounds, such as drugs, polymers, and other organic molecules. EMPC also has applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

EMPC has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as drugs, polymers, and other organic molecules. EMPC can also be used as a reagent in various biochemical and physiological experiments. In addition, EMPC has been used in the synthesis of peptides, which are important in the study of protein structure and function. EMPC has also been used in the synthesis of small molecules, such as hormones, vitamins, and other biologically active compounds.

Mechanism of Action

The mechanism of action of EMPC is not fully understood. It is believed that EMPC acts as a nucleophile, reacting with other molecules to form new compounds. EMPC is also thought to be involved in the formation of hydrogen bonds, which are important in the formation of proteins and other biological molecules. Additionally, EMPC has been shown to be involved in the regulation of gene expression, as well as the regulation of enzyme activity.
Biochemical and Physiological Effects
EMPC has been shown to have a variety of biochemical and physiological effects. It has been found to be involved in the regulation of gene expression, as well as the regulation of enzyme activity. EMPC has also been shown to be involved in the formation of hydrogen bonds, which are important in the formation of proteins and other biological molecules. Additionally, EMPC has been found to be involved in the regulation of cell metabolism, as well as the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

EMPC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of EMPC is that it is relatively easy to synthesize and can be used in a wide range of experiments. Additionally, EMPC is relatively stable and can be stored for long periods of time without degrading. However, EMPC is also relatively expensive and can be difficult to obtain in large quantities. Additionally, EMPC can be toxic if ingested and should be handled with care.

Future Directions

There are a number of potential future directions for EMPC research. One potential direction is to explore the potential therapeutic applications of EMPC. Additionally, further research could be done on the mechanisms of action of EMPC and how it interacts with other molecules. Additionally, further research could be done on the biochemical and physiological effects of EMPC, as well as its potential applications in drug synthesis. Finally, further research could be done on the potential advantages and limitations of EMPC for laboratory experiments.

Synthesis Methods

EMPC can be synthesized from ethyl 3-hydroxy-2-oxopiperidine-3-carboxylate, also known as HOPC, and methanol. HOPC is reacted with methanol in the presence of a base catalyst, such as sodium hydroxide, to form EMPC. This reaction is known as a nucleophilic substitution reaction, and is commonly used in organic synthesis. The reaction proceeds in two steps. First, the base catalyst reacts with the HOPC to form a nucleophile, which then reacts with the methanol to form EMPC. The reaction is typically carried out at room temperature and is complete in approximately one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate involves the reaction of ethyl 3-aminopiperidine-3-carboxylate with formaldehyde followed by oxidation to form the desired product.", "Starting Materials": [ "Ethyl 3-aminopiperidine-3-carboxylate", "Formaldehyde", "Oxidizing agent" ], "Reaction": [ "Step 1: Ethyl 3-aminopiperidine-3-carboxylate is reacted with formaldehyde in the presence of a catalyst to form ethyl 3-(hydroxymethyl)piperidine-3-carboxylate.", "Step 2: The resulting product is then oxidized using an oxidizing agent to form ethyl 3-(hydroxymethyl)-2-oxopiperidine-3-carboxylate." ] }

CAS RN

2758000-22-3

Molecular Formula

C9H15NO4

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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